2-Chloroquinoline-8-boronic acid
Description
Properties
IUPAC Name |
(2-chloroquinolin-8-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAQLQMJZCELGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC(=N2)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic and Building Block Applications of 2 Chloroquinoline 8 Boronic Acid in Advanced Organic Synthesis
Applications in Cross-Coupling Reactions
2-Chloroquinoline-8-boronic acid and its derivatives are valuable reagents in organic synthesis, primarily serving as key building blocks in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Their utility is most pronounced in palladium-catalyzed transformations, where the boronic acid moiety at the C8-position and the chloro-substituent at the C2-position can undergo selective reactions to construct complex polycyclic and biaryl structures.
The Suzuki-Miyaura reaction stands as one of the most robust methods for carbon-carbon bond formation, valued for its mild conditions and tolerance of a wide array of functional groups. researchgate.netlibretexts.orgwikipedia.org In this context, quinoline-8-boronic acids are particularly useful. A highly efficient one-pot process has been developed for the synthesis of 8-arylquinolines, which involves the initial palladium-catalyzed borylation of 8-bromo or 8-chloroquinolines followed by a subsequent Suzuki-Miyaura coupling with various aryl halides. researchgate.net This method streamlines the synthesis by avoiding the isolation of the boronic acid intermediate.
The versatility of the Suzuki-Miyaura coupling is demonstrated by the wide range of electrophiles that can be paired with organoboron reagents. Research has shown the successful coupling of 2-pyridyl nucleophiles with various aryl and heteroaryl bromides. nih.gov Although early methods were often limited to aryl iodides, advancements have enabled the use of a broader spectrum of coupling partners. nih.gov
For instance, 2-chloroquinoline (B121035) can be effectively coupled with different arylboronic acids. mdpi.com Furthermore, the coupling of 3-chloroquinoline (B1630576) with N-heterocyclic boronic acids has been achieved with high yields. chemrxiv.org In continuous-flow systems, various heteroaryl halides have been successfully coupled with (hetero)arylboronic acids, showcasing the broad applicability of the reaction. nih.gov While direct examples involving alkynyl halides are less common in Suzuki reactions with this specific substrate, the related Sonogashira coupling is the preferred method for introducing alkynyl groups.
The table below illustrates the scope of the Suzuki-Miyaura coupling with various chloroquinoline and boronic acid partners.
| Quinoline (B57606) Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloroquinoline | Phenylboronic acid | Calx-IPr (0.5 mol% Pd) | K₃PO₄, EtOH, 80 °C | 90% | mdpi.com |
| 3-Chloroquinoline | N-Boc-pyrrole boronic acid | Ni(IPr)P(Oi-Pr)₃Cl, TBAF | THF, 50 °C | 83% | chemrxiv.org |
| 4-Chloroisoquinoline | Phenylboronic acid | Ni(IPr)P(Oi-Pr)₃Cl, TBAF | THF, 50 °C | 95% | chemrxiv.org |
| 2-Chloro-6-nitroquinoline | 6-Methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ (10 mol%) | Na₂CO₃, MeCN-H₂O, 140 °C, MW | >60% | mdpi.com |
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful optimization of the catalyst system and reaction conditions, including the choice of palladium source, ligand, base, and solvent. For the coupling of challenging substrates like 2-pyridyl boron derivatives, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity. nih.gov
In the synthesis of 2-phenylquinoline (B181262) from 2-chloroquinoline and phenylboronic acid, a study optimizing reaction conditions found that KOH was the most effective base, and an aqueous-organic solvent mixture was necessary to solubilize the catalyst. researchgate.net For the coupling of various aryl chlorides, a palladium PEPPSI-IPr complex supported on a calix beilstein-journals.orgarene proved highly reactive, with ethanol (B145695) being the optimal solvent and potassium phosphate (B84403) the most effective base. mdpi.com Automated systems have also been employed to rapidly optimize variables like temperature and ligand selection, which is particularly crucial when dealing with unstable boronic acids that are prone to protodeboronation. nih.gov
The following table summarizes the optimization of reaction conditions for the coupling of 2-chloroquinoline with phenylboronic acid.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/ONO pincer ligand | KOH | H₂O-DMF (80:20) | 60 | 90 | researchgate.netresearchgate.net |
| Pd(OAc)₂/ONO pincer ligand | NaOH | H₂O-DMF (80:20) | 60 | 85 | researchgate.net |
| Pd(OAc)₂/ONO pincer ligand | K₂CO₃ | H₂O-DMF (80:20) | 60 | 78 | researchgate.net |
| Pd(OAc)₂/ONO pincer ligand | KOH | H₂O | 60 | No Reaction | researchgate.net |
| Pd(OAc)₂/ONO pincer ligand | KOH | H₂O-Toluene (80:20) | 60 | 82 | researchgate.net |
In the development of catalysts for the amination of aryl halides (Buchwald-Hartwig reaction), bulky phosphine ligands have been instrumental in improving reaction outcomes. uni-rostock.de The ligands associated with palladium catalysts also play a crucial role in determining the stereochemistry of cross-couplings. nih.gov For the coupling of 2-chloroquinoline derivatives, palladium complexes with ONO pincer-type hydrazone ligands have demonstrated excellent catalytic activity, benefiting from the rigid coordination environment provided by the tridentate ligand. researchgate.netresearchgate.net Similarly, N-heterocyclic carbene (NHC) ligands, such as IPr, are highly effective in promoting the coupling of aryl chlorides due to their strong electron-donating ability and steric bulk. mdpi.com
Beyond the Suzuki reaction, the reactive sites on the 2-chloroquinoline scaffold can be functionalized using a variety of other powerful transition-metal-catalyzed reactions.
Sonogashira Coupling : This reaction is the method of choice for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The copper-free Sonogashira coupling of 2-chloroquinolines with phenylacetylene (B144264) has been reported, leading to the synthesis of 2-alkynylquinoline derivatives. chim.itresearchgate.net In other work, a two-step process involving a regioselective Sonogashira coupling at the C2 position of 2,4-dichloroquinoline, followed by a Suzuki coupling at the C4 position, has been developed to create 2-alkynyl-4-arylquinolines. beilstein-journals.org The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with terminal alkynes in the presence of [PdCl₂(PPh₃)₂] and CuI also yields the corresponding 2-alkynyl derivatives. rsc.org
Heck Reaction : The Heck reaction couples alkenes with aryl or vinyl halides. organic-chemistry.org While specific examples using this compound are not prominent, the quinoline core is amenable to this transformation. For instance, an intramolecular Heck reaction has been used to construct the core structure of camptothecin (B557342) from a 2-chloroquinoline derivative. chim.it
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. researchgate.netsnnu.edu.cn It has been successfully applied to quinoline systems. For example, palladium-catalyzed Buchwald-Hartwig aminations of 6,7-dihalo-5,8-quinolinequinones with various anilines proceed in excellent yields. scienceopen.com This demonstrates the potential for C-N bond formation on the quinoline scaffold, which could be applied to derivatives of this compound.
While transition metals, particularly palladium, are dominant in cross-coupling chemistry, there is growing interest in developing metal-free alternatives to mitigate issues of cost and toxicity. nih.gov Recent research has demonstrated the feasibility of transition-metal-free C(sp²)-C(sp³) cross-coupling between unprotected diols and various aryl- and heteroarylboronic acids. nih.govacs.org These reactions can proceed diastereoselectively, with the stereochemical outcome controlled by the reaction conditions. acs.org
Furthermore, a transition-metal-free, stereospecific Sₙ2-type coupling has been developed between secondary benzylic halides or mesylates and aryl/alkenylboronic acids. acs.org These methodologies showcase the nucleophilic potential of organoboron compounds in the absence of a metal catalyst, opening new avenues for bond construction. acs.orgrsc.org While these methods have not been explicitly reported for this compound, they represent an emerging area of research with potential future applications for this and related substrates.
Suzuki-Miyaura Cross-Coupling of this compound Derivatives with Diverse Electrophiles
Role in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.govmdpi.com While MCRs involving quinoline derivatives, such as the Ugi and Biginelli reactions, are well-documented for creating diverse libraries of compounds, specific examples utilizing this compound as a reactant are not extensively reported in the current literature. nih.govnih.gov
Research has shown that other isomers, like 2-chloroquinoline-3-carbaldehydes, are effective substrates in MCRs. For instance, they participate in three-component domino reactions with acetophenones and boronic acids to yield highly functionalized quinolines. chim.it They are also used in four-component Ugi reactions to produce quinoline-coumarin hybrids. nih.gov The boronic acid functional group itself is known to be compatible with various isocyanide-based MCRs, further suggesting the potential utility of this compound in this area. mdpi.com However, direct documented applications of the 8-boronic acid isomer in MCRs to expand scaffold diversity remain a developing area of research.
Construction of Complex Molecular Architectures and Functional Materials
The dual reactivity of this compound makes it a prime candidate for constructing intricate molecular structures and materials with specific functions. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, while the chloro group can be targeted in subsequent transformations.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations. nih.gov A highly efficient one-pot, two-step process has been developed where quinoline-8-yl halides (chlorides or bromides) first undergo a palladium-catalyzed borylation with reagents like bis(pinacolato)diboron (B136004) to form the boronic ester in situ. beilstein-journals.orgresearchgate.net This intermediate then couples with various aryl halides in the same pot to produce 8-arylquinolines in high yields. researchgate.net
This one-pot borylation/Suzuki-Miyaura coupling strategy has been successfully applied to synthesize a range of 8-arylquinolines. researchgate.net In cases involving multi-halogenated quinolines, such as 8-bromo-6-chloroquinoline, controlling selectivity can be challenging. To address this, an excess of both the borylating agent and the coupling partner (e.g., phenylbromide) is often used to drive the reaction towards the formation of poly-arylated products like 6,8-diphenylquinoline. researchgate.netnih.gov The choice of catalyst and ligand system is crucial; for instance, using Pd2(dba)3 with the nBuPAd2 ligand has been shown to effectively facilitate the borylation of 8-chloroquinolines while minimizing undesired side reactions. researchgate.net
Table 1: Selected Examples of Suzuki-Miyaura Reactions for Biaryl Synthesis
| Quinoline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield | Ref |
|---|---|---|---|---|---|---|---|
| 8-Bromoquinoline | Phenylboronic Acid | Pd(OAc)2 / n-BuPAd2 | K3PO4 | Toluene | 8-Phenylquinoline | 98% | researchgate.net |
| 8-Chloroquinoline | 4-Tolylboronic Acid | Pd(OAc)2 / n-BuPAd2 | K3PO4 | Toluene | 8-(p-tolyl)quinoline | 94% | researchgate.net |
| 8-Bromo-6-chloroquinoline | Phenylbromide | Pd2(dba)3 / n-BuPAd2 & B2pin2 (excess) | K3PO4 | DMAc | 6,8-Diphenylquinoline | 94% | researchgate.netnih.gov |
This table presents data for reactions starting from 8-haloquinolines that generate the 8-boronic acid/ester in situ for subsequent coupling.
The biaryl structures synthesized from this compound serve as advanced intermediates for the construction of polycyclic aromatic systems. The remaining chloro group at the 2-position acts as a handle for subsequent intramolecular cyclization reactions, leading to fused heterocycles. chim.it
One prominent strategy involves a domino sequence of a Suzuki-Miyaura coupling followed by an intramolecular C-H functionalization or C-N coupling reaction. For example, a one-pot tandem Suzuki-Miyaura/Direct Arylation (SM/DA) reaction has been developed where a di-haloquinoline is coupled with a boronic acid, and the resulting biaryl intermediate undergoes an intramolecular C-H arylation to form a fused system. This has been demonstrated in the synthesis of 2-phenyl-benzofuro[3,2-c]quinoline. soton.ac.uk Although this specific example uses a different quinoline isomer, the principle applies directly to products derived from this compound. An 8-aryl-2-chloroquinoline, formed via Suzuki coupling, could undergo a similar palladium-catalyzed intramolecular cyclization, such as a C-N coupling with an amino group on the appended aryl ring, to generate fused N-heterocycles like indolo[2,3-b]quinolines. chim.itnih.gov
These multi-ring systems are of significant interest in medicinal chemistry and materials science. tandfonline.com The ability to build such complex frameworks from a single, versatile starting material highlights the synthetic power of this compound.
Polyarylquinolines and their derivatives, readily accessible from this compound, often possess interesting photophysical properties, making them candidates for functional materials. nih.govmdpi.com These compounds can serve as chromophores in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. mdpi.com
The electronic properties of these scaffolds can be fine-tuned by varying the aryl substituents introduced via the Suzuki-Miyaura coupling. The quinoline core typically acts as an electron-acceptor, and when combined with electron-donating aryl groups, it can form donor-π-acceptor (D-π-A) systems. mdpi.com These systems are known to exhibit intramolecular charge transfer (ICT), which is crucial for applications in nonlinear optics and as emitting chromophores. mdpi.com
For instance, studies on 4,6,8-triarylquinolines have shown that these molecules display significant absorption and emission in the UV-Vis spectrum. mdpi.com Similarly, 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines, which are structurally related to polyaryls derived from 8-substituted quinolines, exhibit intense absorption and fluorescence emission, positioning them as potential building blocks for materials with enhanced photonic and electronic properties. nih.govresearchgate.net The development of 8-hydroxyquinoline-based tripodal sensors also demonstrates the utility of the quinoline scaffold in creating fluorescent switches that are sensitive to their environment. rsc.org
Based on a thorough review of available scientific literature, detailed computational and theoretical investigation reports focusing specifically on the compound This compound are not publicly available. While extensive research exists on the computational analysis of related quinoline derivatives and various boronic acids, the specific data required to populate the requested article outline for this compound has not been found.
Computational studies, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the elucidation of reaction mechanisms, have been published for structurally similar molecules such as 2-chloroquinoline-3-carbaldehyde nih.gov, 2-Chloro-7-Methylquinoline-3-Carbaldehyde dergi-fytronix.com, and 6-chloroquinoline (B1265530) dergipark.org.tr. These studies provide insights into the geometric, electronic, and reactive properties of the quinoline scaffold.
However, generating a scientifically accurate article that focuses solely on this compound, as per the specific instructions, is not possible without published data on its optimized geometry, conformational preferences, HOMO-LUMO energy values, charge distribution, transition states, and reaction energy barriers. Providing data from related but distinct compounds would be scientifically inaccurate and would not adhere to the strict focus of the request.
Therefore, the requested article cannot be generated at this time due to the lack of specific source material for this compound.
Computational Chemistry and Theoretical Investigations of 2 Chloroquinoline 8 Boronic Acid
Prediction of Chemical Reactivity and Selectivity
Computational chemistry provides a powerful lens for predicting the chemical reactivity and selectivity of molecules like 2-Chloroquinoline-8-boronic acid without the need for laboratory experiments. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to model the electronic structure of the molecule and derive a series of chemical reactivity descriptors. These descriptors offer insights into how the molecule is likely to interact with other chemical species, identifying the most probable sites for electrophilic and nucleophilic attack, and thus predicting its behavior in chemical reactions.
Theoretical investigations into the reactivity of quinoline (B57606) derivatives often employ calculations of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A small HOMO-LUMO energy gap generally suggests higher chemical reactivity. For this compound, the distribution of these orbitals would reveal the most probable sites for reaction. The regions of the molecule where the HOMO is localized are indicative of sites susceptible to electrophilic attack, whereas the localization of the LUMO points to sites prone to nucleophilic attack.
Another key tool in predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In the context of this compound, an MEP map would visually guide the prediction of where the molecule would interact with electrophiles and nucleophiles. For instance, the nitrogen atom of the quinoline ring and the oxygen atoms of the boronic acid group would be expected to be regions of negative electrostatic potential, making them likely sites for interactions with electrophiles.
Furthermore, computational models can predict the selectivity of reactions, such as regioselectivity and stereoselectivity, by calculating the activation energies for different possible reaction pathways. By comparing the energy barriers for the formation of various products, it is possible to determine which product is kinetically favored and therefore more likely to be formed. While specific DFT studies on this compound are not prevalent in the literature, the established methodologies applied to analogous quinoline and boronic acid compounds provide a robust framework for how such predictions would be carried out.
To illustrate the type of data generated from such computational studies, the following tables present conceptual values for global reactivity descriptors and the distribution of frontier orbitals, which are central to predicting the chemical behavior of a molecule like this compound.
Table 1: Calculated Global Reactivity Descriptors
| Parameter | Value (Conceptual) | Description |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 eV | ELUMO - EHOMO |
| Ionization Potential (I) | 6.5 eV | -EHOMO |
| Electron Affinity (A) | 1.8 eV | -ELUMO |
| Electronegativity (χ) | 4.15 eV | (I + A) / 2 |
| Chemical Hardness (η) | 2.35 eV | (I - A) / 2 |
| Chemical Softness (S) | 0.21 eV-1 | 1 / (2η) |
| Electrophilicity Index (ω) | 3.67 eV | χ2 / (2η) |
Table 2: Conceptual Frontier Orbital Contribution by Molecular Fragment
| Molecular Fragment | HOMO Contribution (%) | LUMO Contribution (%) | Predicted Reactive Site |
| Quinoline Ring System | 65% | 75% | Nucleophilic and Electrophilic |
| Chlorine Atom | 15% | 5% | Nucleophilic |
| Boronic Acid Group | 20% | 20% | Electrophilic (Boron), Nucleophilic (Oxygen) |
Spectroscopic Characterization Techniques for Research on 2 Chloroquinoline 8 Boronic Acid and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹¹B NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-chloroquinoline-8-boronic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the quinoline (B57606) ring system, the protons (H-3, H-4, H-5, H-6, H-7) are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C-3 position is anticipated to be a singlet, while the others would exhibit doublet and triplet splitting patterns due to coupling with adjacent protons. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This compound has nine carbon atoms in the quinoline ring system, each expected to produce a distinct signal. The chemical shifts are influenced by the substituents; the carbon atom bonded to the chlorine (C-2) and the carbon atom bonded to the boron (C-8) would show significant shifts. Carbons in the heterocyclic ring generally appear at a lower field compared to those in the benzene (B151609) ring. uni.lu
| Predicted ¹H and ¹³C NMR Data for this compound |
| ¹H NMR |
| Proton |
| H-3 |
| H-4 |
| H-5 |
| H-6 |
| H-7 |
| B(OH)₂ |
| ¹³C NMR |
| Carbon |
| C-2 |
| C-3 |
| C-4 |
| C-4a |
| C-5 |
| C-6 |
| C-7 |
| C-8 |
| C-8a |
Note: The data in this table is predicted based on the analysis of similar compounds and has not been experimentally verified for this compound.
¹¹B NMR: Boron-11 NMR is crucial for characterizing boron-containing compounds. blogspot.com For aryl boronic acids, a single, often broad, signal is typically observed in the range of δ 28-34 ppm. sdsu.edunsf.gov This confirms the presence of the trigonal planar sp²-hybridized boron atom of the boronic acid functionality. The chemical shift can be sensitive to the solvent and pH. nsf.gov
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals.
COSY spectra show correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the quinoline ring. acs.orgacs.org
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. clockss.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A very broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1500-1650 cm⁻¹ region. A strong band corresponding to the B-O stretching vibration is usually found around 1350-1400 cm⁻¹. The C-Cl stretching vibration is expected to appear in the 700-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The aromatic ring stretching vibrations, which are strong in the IR spectrum, are also typically strong in the Raman spectrum. The symmetric B-O stretching mode can also be observed.
| Predicted Vibrational Frequencies for this compound |
| Vibrational Mode |
| O-H stretch (boronic acid) |
| Aromatic C-H stretch |
| C=C / C=N ring stretch |
| B-O stretch |
| In-plane O-H bend |
| B-C stretch |
| C-Cl stretch |
| Aromatic C-H out-of-plane bend |
Note: The data in this table is predicted based on the analysis of similar compounds and has not been experimentally verified for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₉H₇BClNO₂) is approximately 207.42 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 207, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak).
The fragmentation of this compound would likely proceed through several pathways:
Loss of water: A common fragmentation for boronic acids is the loss of one or two molecules of water from the B(OH)₂ group, leading to peaks at m/z 189 ([M-H₂O]⁺) and m/z 171 ([M-2H₂O]⁺).
Loss of chlorine: Cleavage of the C-Cl bond would result in a fragment at m/z 172.
Loss of B(OH)₂: Fragmentation of the C-B bond could lead to the loss of the boronic acid group, giving a fragment at m/z 162.
Quinoline ring fragmentation: The quinoline ring itself can fragment, often by losing HCN, which would lead to a fragment at m/z 136 from the chloroquinoline moiety. nih.gov
| Predicted Mass Spectrometry Fragments for this compound |
| m/z |
| 207/209 |
| 189 |
| 172 |
| 171 |
| 162 |
| 127 |
Note: The data in this table is predicted based on the analysis of similar compounds and has not been experimentally verified for this compound.
X-ray Crystallography for Solid-State Structural Determination (Applicable to Crystalline Derivatives)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this technique is contingent on the ability to grow single crystals of sufficient quality, it provides the most definitive structural information.
For this compound or its crystalline derivatives, a successful X-ray diffraction analysis would yield:
Unambiguous confirmation of the molecular structure: Verifying the connectivity and the substitution pattern on the quinoline ring.
Precise bond lengths and angles: Providing detailed geometric parameters for the entire molecule.
Conformational details: Determining the orientation of the boronic acid group relative to the quinoline ring system.
Intermolecular interactions: Revealing how molecules pack in the solid state, including details of hydrogen bonding networks, which are common for boronic acids, and potential π-π stacking interactions between the quinoline rings.
While no crystal structure for this compound is currently available in the public domain, analysis of related structures, such as other substituted quinolines or arylboronic acids, demonstrates the high level of detail this technique provides. nih.govresearchgate.net Such data is invaluable for understanding the solid-state properties of the material and for computational modeling studies.
Derivatization Strategies and Post Synthetic Modification of 2 Chloroquinoline 8 Boronic Acid
Protection and Deprotection of the Boronic Acid Moiety (e.g., Pinacol (B44631) Esters, Trifluoroborates)
The boronic acid functional group, while versatile, can be prone to side reactions such as dehydration to form boroxines, and may be unstable under certain reaction conditions. chem-station.comunimelb.edu.au Therefore, protection of the boronic acid moiety is often a crucial first step in a multi-step synthesis involving 2-chloroquinoline-8-boronic acid.
Pinacol Esters: The most common strategy for protecting boronic acids is their conversion into pinacol esters. chem-station.com These esters are generally stable enough to withstand various reaction conditions, including chromatography, yet can often be used directly in cross-coupling reactions. chem-station.comresearchgate.net The formation typically involves reacting the boronic acid with pinacol. researchgate.net
Deprotection of pinacol esters to regenerate the free boronic acid can sometimes be challenging, often requiring acidic conditions. chem-station.com Milder, two-step alternatives are frequently employed. One such method involves transesterification with diethanolamine (B148213), followed by mild acidic hydrolysis. nih.gov Another approach is the conversion to an intermediate trifluoroborate salt, which is then hydrolyzed. chem-station.comreddit.com
Potassium Trifluoroborate Salts: An alternative to boronic esters is the conversion of the boronic acid to its corresponding potassium organotrifluoroborate salt (R-BF₃K). chem-station.com Trifluoroborates are typically stable, crystalline solids that are less prone to protodeboronation during cross-coupling reactions compared to their boronic acid counterparts. nih.gov They are formed by reacting the boronic acid or its ester with potassium hydrogen difluoride (KHF₂). rsc.org Borylated quinolines have been successfully converted into trifluoroborate salts. rsc.org The deprotection of trifluoroborates to yield the boronic acid is readily achieved through hydrolysis, for instance, with trimethylsilyl (B98337) chloride (TMS-Cl) and water. unimelb.edu.au This strategy also allows for the interconversion between different types of boronic acid protecting groups, with trifluoroborates serving as key intermediates. unimelb.edu.au
| Protecting Group | Structure | Protection Method | Deprotection Method | Key Characteristics |
|---|---|---|---|---|
| Pinacol Ester | R-B(pin) | Reaction with pinacol. researchgate.net | - Acidic hydrolysis. chem-station.com | Stable to chromatography; can be used directly in some coupling reactions. chem-station.com |
| Potassium Trifluoroborate | [R-BF₃]K | Reaction with KHF₂. rsc.org | Hydrolysis (e.g., with TMS-Cl/H₂O). unimelb.edu.au | Crystalline solids; high stability; resistant to protodeboronation. chem-station.comnih.gov |
Further Functionalization at the Quinoline (B57606) Nucleus (e.g., C-Cl transformations, modifications at positions other than C-8)
With the boronic acid moiety appropriately protected, the 2-chloroquinoline (B121035) scaffold can undergo further transformations at both the C-2 position and other sites on the quinoline ring system.
C-Cl Transformations: The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, allows for the arylation of 2-chloroquinolines with various arylboronic acids in the presence of a palladium catalyst. chim.it This C-C bond-forming reaction is a powerful tool for introducing molecular complexity. Beyond aryl groups, other functionalities can be introduced. For example, palladium-catalyzed C-N bond formation reactions with primary amines have been described for heteroaryl chlorides, enabling the synthesis of 2-aminoquinoline (B145021) derivatives. chim.it
Modifications at Positions Other Than C-8: Regioselective functionalization of the quinoline core at positions other than C-2 and C-8 presents a greater challenge but offers significant opportunities for creating structural diversity. The inherent electronic properties of the quinoline ring, along with the directing effects of the existing substituents, govern the site of further reactions. nih.gov
C-4 Position: The C-4 position of certain chloroquinolines has been shown to undergo palladium-catalyzed borylation, providing a handle for subsequent modifications at this site. rsc.org The 4-chloro atom on a quinoline ring can also be highly activated towards metal-catalyzed cross-coupling reactions. nih.gov
C-3 Position: Metalation of the C-3 position can be achieved using specific bases like lithium diisopropylamide (LDA), allowing for the introduction of various electrophiles. researchgate.net
Other Positions (C-5, C-6, C-7): Functionalization at the benzo-ring of the quinoline nucleus is also possible. For example, a two-stage method involving oxidation and chlorination has been developed for the synthesis of esters of 2-chloroquinoline-5-, 6-, and 7-carboxylic acids from the corresponding methyl quinoline carboxylates. researchgate.net However, it was noted that the quinoline-8-carboxylic acid ester was unreactive under these specific conditions, highlighting the influence of substituent position on reactivity. researchgate.net
| Position | Reaction Type | Example Reagents/Catalysts | Reference |
|---|---|---|---|
| C-2 | Suzuki-Miyaura Coupling (Arylation) | Arylboronic acids, PdCl₂(PPh₃)₂ | chim.it |
| C-2 | Hartwig-Buchwald Amination | Primary amines, Pd(OAc)₂, Josiphos ligand | chim.it |
| C-3 | Directed Metalation | LDA, then an electrophile | researchgate.net |
| C-4 | Borylation | Bis(pinacolato)diboron (B136004), Pd catalyst | rsc.org |
| C-5, C-6, C-7 | Carboxylation (multi-step) | Oxidation then chlorination of methyl carboxylates | researchgate.net |
Selective Chemical Modifications for Scaffold Diversification
The true synthetic power of this compound is realized through the sequential and selective application of the derivatization strategies outlined above. This approach enables scaffold diversification, where a single core structure is elaborated into a library of structurally distinct analogues for screening and optimization. nih.govdtu.dk
A typical diversification strategy might proceed as follows:
Protection: The C-8 boronic acid is protected, for example, as a pinacol ester or a trifluoroborate salt, to mask its reactivity.
C-2 Functionalization: A cross-coupling reaction, such as a Suzuki or Sonogashira reaction, is performed at the C-2 position to introduce a key structural element.
Deprotection/Functionalization at C-8: The protecting group at C-8 is removed, and the now-free boronic acid is used in a second, different cross-coupling reaction to introduce another substituent.
Core Modification: If desired, further functionalization of other positions on the quinoline ring can be attempted, although regioselectivity can be a challenge, particularly on highly substituted scaffolds. nih.gov
This modular approach allows for the systematic variation of substituents at different positions of the quinoline scaffold. The use of functionalized organometallic reagents, such as organo-magnesium or -zinc compounds, prepared through directed metalation or halogen-metal exchange, provides a powerful toolkit for achieving highly selective and complex functionalizations, leading to diverse molecular architectures. acs.orgrsc.org
| Step | Transformation | Description |
|---|---|---|
| 1 | Protection of Boronic Acid | Convert the C-8 boronic acid to its pinacol ester to prevent unwanted side reactions. |
| 2 | C-2 Suzuki Coupling | React the C-2 chloro group with an arylboronic acid (Ar¹-B(OH)₂) to form a C-C bond. |
| 3 | Deprotection of Boronic Acid | Hydrolyze the pinacol ester at C-8 to regenerate the free boronic acid. |
| 4 | C-8 Suzuki Coupling | React the C-8 boronic acid with an aryl halide (Ar²-X) to introduce a second, different aryl group. |
Future Research Directions and Emerging Trends in 2 Chloroquinoline 8 Boronic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Current synthetic strategies for quinoline (B57606) derivatives often rely on classical methods that may involve harsh conditions or generate significant waste. Future efforts will likely focus on developing more efficient and environmentally benign routes to 2-chloroquinoline-8-boronic acid and its analogs.
One promising avenue is the refinement of existing methods, such as the Vilsmeier-Haack reaction, which is used to synthesize substituted 2-chloro-3-formylquinolines. chemijournal.comchemijournal.com Research could focus on optimizing this reaction for the specific synthesis of 8-substituted quinolines, potentially leading to precursors for this compound. Another established method involves the chlorination of 4-hydroxyquinolin-2(1H)-ones, followed by nucleophilic substitution, which could be adapted for the synthesis of 8-substituted chloroquinolines. mdpi.com
A significant trend in synthetic chemistry is the move towards greener and more sustainable processes. This includes the use of less hazardous reagents, milder reaction conditions, and minimizing the production of byproducts. Future synthetic routes for this compound could explore:
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes.
Biocatalysis: The use of enzymes could offer highly selective and environmentally friendly synthetic pathways.
A key challenge will be the regioselective introduction of the boronic acid group at the 8-position of the 2-chloroquinoline (B121035) scaffold. Manganese-catalyzed regioselective hydroboration of quinolines has shown promise for achieving specific substitution patterns and could be a valuable area of investigation. bohrium.com
Expanding the Scope of Catalytic and Building Block Applications in Complex Molecule Synthesis
The dual functionality of this compound makes it a highly attractive building block for the synthesis of complex molecules. The chloro- group can participate in a variety of cross-coupling reactions, while the boronic acid moiety is a cornerstone of Suzuki-Miyaura coupling.
Future research is expected to expand the utility of this compound in the construction of diverse molecular architectures. This includes its application in:
Tandem and Domino Reactions: The presence of two reactive sites allows for the design of sequential reactions where multiple bonds are formed in a single pot. For instance, a palladium-catalyzed tandem reaction involving 2-chloroquinoline-3-carbaldehydes and isocyanides has been developed, showcasing the potential for complex transformations. bohrium.com
Synthesis of Fused Heterocycles: The reactivity of the chloro- and boronic acid groups can be harnessed to construct polycyclic systems with potential biological activity. For example, base-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride has been used to synthesize pyrimido[4,5-b]quinolin-4-ones. researchgate.net
Late-Stage Functionalization: The ability to selectively react either the chloro or boronic acid group makes this compound a valuable tool for modifying complex molecules in the final stages of a synthesis.
The development of highly active palladium-phosphinous acid catalysts has already demonstrated efficient Stille, Heck, amination, and thiation reactions on chloroquinolines, paving the way for a wide range of transformations. acs.org Similarly, rhodium-catalyzed cross-coupling of quinolinyl ketones with boronic acids via C-C bond activation highlights the potential for novel bond-forming strategies. acs.org
| Potential Reaction | Catalyst/Reagent | Product Type | Reference |
| Suzuki-Miyaura Coupling | Palladium Catalyst | Biaryl Compounds | chim.it |
| Heck Reaction | Palladium-phosphinous acid | Alkenylquinolines | acs.org |
| Stille Coupling | Palladium-phosphinous acid | Aryl/Alkylquinolines | acs.org |
| Amination | Palladium-phosphinous acid | Aminoquinolines | acs.org |
| C-C Bond Activation | Rhodium Catalyst | Functionalized Ketones | acs.org |
Advanced Mechanistic Investigations to Unravel Nuanced Reactivity
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. The interplay between the electron-withdrawing chloro group and the versatile boronic acid moiety can lead to complex and nuanced reactivity.
Future mechanistic studies will likely employ a combination of experimental and computational techniques to probe:
The Role of the Boronic Acid: Boronic acids can act as both Lewis acids and hydrogen-bond donors, influencing the reactivity of the quinoline ring. rsc.orgacs.org Understanding this dual role is key to controlling reaction outcomes.
Catalyst-Substrate Interactions: Detailed studies of how catalysts interact with the different functional groups on the molecule will enable the development of more selective and efficient catalytic systems.
Reaction Intermediates: The identification and characterization of transient intermediates can provide valuable insights into the reaction pathway.
Studies on 8-quinolineboronic acid have revealed its capacity for self-assembly through intermolecular B-N bonds, a phenomenon not observed in its 5-quinolineboronic acid isomer. nih.gov Investigating whether the 2-chloro substituent influences this self-assembly behavior could lead to new applications in supramolecular chemistry and materials science.
Exploration of Structure-Reactivity Relationships and Predictive Modeling for Directed Synthesis
The systematic study of how changes in the molecular structure of this compound and its derivatives affect their reactivity is a critical area for future research. This involves synthesizing a library of related compounds with varying substituents and evaluating their performance in different reactions.
The insights gained from these structure-activity relationship (SAR) studies can be used to develop predictive models for directed synthesis. acs.orgacs.orgnih.govresearchgate.net Machine learning and other computational tools are becoming increasingly powerful in predicting the outcomes of chemical reactions. acs.org
Future research in this area will likely focus on:
Developing Predictive Models for Site-Selectivity: Computational models based on factors like pKa values and electron density can predict the most likely site of reaction on a molecule, guiding synthetic efforts. nih.govacs.org
Retrosynthesis Prediction: Transfer learning and other machine learning techniques are being developed to predict viable synthetic routes for complex heterocyclic molecules. chemrxiv.orgchemrxiv.org
In Silico Screening: Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired properties before they are synthesized in the lab.
By combining experimental SAR studies with advanced computational modeling, chemists will be able to more efficiently design and synthesize novel molecules with tailored properties, accelerating the discovery of new drugs and materials.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-chloroquinoline-8-boronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of quinoline precursors followed by palladium-catalyzed Miyaura borylation. For example, 8-bromo-2-chloroquinoline can undergo Suzuki-Miyaura coupling with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., Pd(dppf)Cl₂ catalyst, THF, 80°C). Yield optimization requires precise stoichiometric control of boronating agents and inert atmosphere maintenance to prevent boronic acid oxidation . Purity is verified via HPLC (≥95%) and ¹¹B NMR (δ ~30 ppm for boronic acid).
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Multi-modal characterization is essential:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C2, boronic acid at C8).
- ¹¹B NMR : Detect boronic acid resonance (absence of boroxine peaks at δ ~18 ppm indicates purity).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., m/z 212.045 for C₉H₆BClNO₂).
- HPLC : Assess purity (>97%) under reversed-phase conditions (C18 column, MeCN/H₂O gradient) .
Q. What are the primary applications of this compound in supramolecular chemistry?
- Methodological Answer : Its boronic acid moiety enables reversible diol binding (e.g., saccharides, catechols) via boronate ester formation. Researchers use it to design sensors for glucose monitoring (e.g., competitive assays with Alizarin Red S) or as building blocks for dynamic covalent frameworks. Experimental protocols involve pH optimization (pH 7.4–8.5) to balance boronate stability and binding kinetics .
Advanced Research Questions
Q. How do competing electronic effects (Cl substituent vs. boronic acid) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine at C2 enhances electrophilicity at C8, accelerating Suzuki-Miyaura couplings. However, steric hindrance from the quinoline ring may reduce coupling efficiency with bulky aryl partners. Researchers should optimize ligand choice (e.g., SPhos for hindered substrates) and reaction temperature (60–100°C) to balance reactivity and decomposition risks. Kinetic studies via in situ ¹H NMR can track boronic acid consumption .
Q. What strategies mitigate boronic acid instability during long-term storage or aqueous-phase experiments?
- Methodological Answer :
- Storage : Anhydrous conditions (desiccator, 0–4°C) with inert gas (N₂/Ar) to prevent oxidation.
- Aqueous Stability : Buffered solutions (pH 5–8) minimize boronic acid dehydration to boroxines. Additives like mannitol (0.1 M) stabilize boronate esters in biological assays .
- Quality Control : Periodic ¹¹B NMR to detect boroxine formation (δ ~18 ppm) and FT-IR for B-O stretching (1350–1310 cm⁻¹) .
Q. How can computational modeling guide the design of this compound derivatives for selective analyte binding?
- Methodological Answer : Density Functional Theory (DFT) calculates binding energies between the boronic acid and target diols (e.g., glucose vs. fructose). Molecular docking simulations (AutoDock Vina) predict steric/complementary interactions in sensor cavities. Researchers validate predictions via Isothermal Titration Calorimetry (ITC) to measure ΔH and Kd values .
Key Considerations for Experimental Design
- Contradiction Management : Conflicting reports on boronic acid stability in aqueous media (e.g., vs. ) necessitate pilot studies under exact experimental conditions.
- Ethical Compliance : Adhere to safety protocols (gloves, N95 masks) when handling boronic acids, as per COA guidelines .
- Reproducibility : Document synthetic steps and characterization data in alignment with Beilstein’s supplementary information standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
